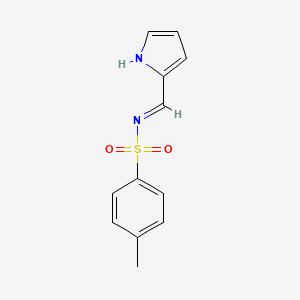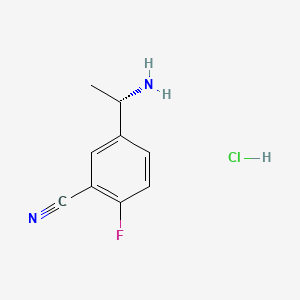
Potassium 2,2-Dicyano-1-ethoxyethenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2,2-Dicyano-1-ethoxyethenolate is an organic compound with the molecular formula C6H5KN2O2 It is known for its unique structural properties and its ability to form coordination polymers with various metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2,2-Dicyano-1-ethoxyethenolate can be synthesized through the reaction of ethyl cyanoacetate with potassium hydroxide. The reaction typically involves the following steps:
- Dissolving ethyl cyanoacetate in an appropriate solvent such as ethanol.
- Adding potassium hydroxide to the solution and stirring the mixture at room temperature.
- Allowing the reaction to proceed for a specified period, usually several hours.
- Isolating the product by filtration and washing with a suitable solvent to remove impurities.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2,2-Dicyano-1-ethoxyethenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions. The conditions depend on the specific reagents and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium 2,2-Dicyano-1-ethoxyethenolate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 2,2-Dicyano-1-methoxyethenolate: Similar in structure but with a methoxy group instead of an ethoxy group.
Sodium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with sodium instead of potassium.
Lithium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with lithium instead of potassium.
Uniqueness
Potassium 2,2-Dicyano-1-ethoxyethenolate is unique due to its specific combination of functional groups and its ability to form stable coordination complexes with a wide range of metal ions. This versatility makes it valuable for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C6H5KN2O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
potassium;2,2-dicyano-1-ethoxyethenolate |
InChI |
InChI=1S/C6H6N2O2.K/c1-2-10-6(9)5(3-7)4-8;/h9H,2H2,1H3;/q;+1/p-1 |
InChI-Schlüssel |
VPECMAWSZTYQJH-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=C(C#N)C#N)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)


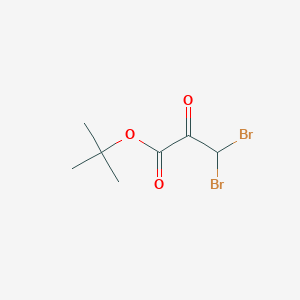
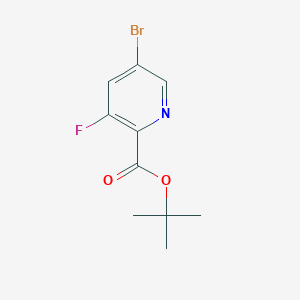
![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
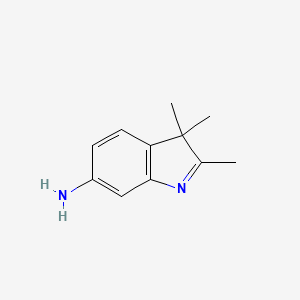
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)

